3'-Azido-5'-O-benzyl-3'-deoxythymidine
Overview
Description
3’-Azido-5’-O-benzyl-3’-deoxythymidine is a potent antiviral compound that has found a variety of applications in biomedical research and clinical practice. Originally developed in the 1960s as a potential cancer therapy, its dramatic antiretroviral activity led to its subsequent approval by the FDA in 1987 for the treatment of HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-benzyl-3’-deoxythymidine typically involves multiple steps, starting from thymidine. The key steps include the protection of the hydroxyl groups, azidation of the 3’-position, and benzylation of the 5’-position. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production methods for 3’-Azido-5’-O-benzyl-3’-deoxythymidine are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-5’-O-benzyl-3’-deoxythymidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of 3’-Azido-5’-O-benzyl-3’-deoxythymidine, which can have different biological activities and properties .
Scientific Research Applications
3’-Azido-5’-O-benzyl-3’-deoxythymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS.
Industry: It is used in the production of antiviral drugs and as a research reagent
Mechanism of Action
The mechanism of action of 3’-Azido-5’-O-benzyl-3’-deoxythymidine involves its incorporation into viral DNA during replication. The azido group at the 3’-position prevents the formation of phosphodiester linkages, thereby terminating the growing DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Another potent antiviral compound with similar mechanisms of action.
2’,3’-Dideoxycytidine: Used in antiretroviral therapy but with different pharmacokinetic properties.
Lamivudine: Another nucleoside analog used in combination therapies for HIV/AIDS.
Uniqueness
3’-Azido-5’-O-benzyl-3’-deoxythymidine is unique due to its specific structural modifications, which enhance its antiviral activity and pharmacokinetic properties. The benzyl group at the 5’-position increases its lipophilicity, improving its cellular uptake and distribution .
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGONCMFUCIXRLO-RRFJBIMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153274 | |
Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121456-55-1 | |
Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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